molecular formula C11H14N2O B1290280 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one CAS No. 1033693-04-7

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

Cat. No.: B1290280
CAS No.: 1033693-04-7
M. Wt: 190.24 g/mol
InChI Key: HSOSVRQUSPTFGY-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is an organic compound characterized by a pyrrolidinone ring substituted with a 3-aminophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one typically involves the reaction of 3-aminophenyl derivatives with pyrrolidinone precursors. One common method is the condensation reaction between 3-aminophenyl ketones and 5-methylpyrrolidin-2-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrated, sulfonated, and halogenated derivatives.

Scientific Research Applications

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3-Aminophenyl)-2-pyrrolidinone: Similar structure but lacks the methyl group, leading to different chemical and biological properties.

    1-(4-Aminophenyl)-5-methylpyrrolidin-2-one: Similar structure but with the amino group in the para position, affecting its reactivity and applications.

    1-(3-Nitrophenyl)-5-methylpyrrolidin-2-one:

Uniqueness: 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is unique due to the presence of both the amino group and the methyl group on the pyrrolidinone ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-aminophenyl)-5-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-5-6-11(14)13(8)10-4-2-3-9(12)7-10/h2-4,7-8H,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOSVRQUSPTFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N1C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268911
Record name 1-(3-Aminophenyl)-5-methyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033693-04-7
Record name 1-(3-Aminophenyl)-5-methyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033693-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Aminophenyl)-5-methyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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